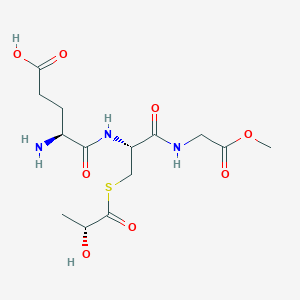
Glutathione glycylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutathione glycylmethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C14H23N3O8S and its molecular weight is 393.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Applications
1.1 Antioxidant Properties
GME exhibits potent antioxidant activity, which is essential in combating oxidative stress-related diseases. Studies have shown that GME can effectively increase intracellular glutathione levels, thereby enhancing cellular defense mechanisms against oxidative damage. This property is particularly beneficial in conditions such as neurodegenerative diseases and cancer, where oxidative stress plays a significant role in disease progression .
1.2 Cancer Treatment
Recent research has highlighted the potential of GME in cancer therapy. GME can be used to enhance the efficacy of chemotherapeutic agents by modulating redox status within cancer cells. For instance, GME has been incorporated into drug delivery systems to improve the bioavailability of anticancer drugs, leading to enhanced therapeutic outcomes . Its ability to selectively release active compounds in a redox environment makes it a promising candidate for targeted cancer therapies.
Biochemical Properties
2.1 Mechanism of Action
GME functions primarily by increasing the availability of glutathione within cells. This elevation can help reduce the formation of reactive oxygen species (ROS) and protect against cellular damage. The esterification process enhances its lipophilicity, allowing for better cellular uptake compared to standard glutathione .
2.2 Stability and Bioavailability
The esterified form of glutathione shows improved stability and bioavailability, making it more effective in clinical applications. Research indicates that GME can maintain higher concentrations in biological systems for extended periods, thus prolonging its therapeutic effects .
Case Studies
Cosmetic Applications
GME has also found applications in dermatology and cosmetic formulations due to its skin-protective properties. It is incorporated into anti-aging products aimed at reducing oxidative damage to skin cells and improving overall skin health . The compound's ability to penetrate the skin barrier enhances its effectiveness as an active ingredient.
化学反応の分析
Enzymatic Reactivity
GGME serves as a substrate for glyoxalase I , an enzyme critical in detoxifying methylglyoxal:
Kinetic parameters (vs. glutathione) :
Inhibition studies :
-
GGME-derived (S)-D-lactoylglutathione shows 1.4-fold weaker binding to glyoxalase I compared to the parent compound .
Key implication : The glycyl-COO⁻ group is non-essential for catalysis but enhances substrate affinity.
Derivatization and Stability
Under acidic methanol conditions, GGME undergoes intra-molecular cyclization to form pyroglutamate (pGlu) :
Reaction pathway :
GC-MS analysis :
-
Derivatization : 2 M HCl/CH₃OH (60 min, 80°C) yields pGlu-methyl ester .
-
Detection : Electron-capture negative-ion chemical ionization (ECNICI) at m/z 269 (unlabeled) and m/z 272 (deuterated) .
Table 2: GC-MS parameters for pGlu detection
| Parameter | Value |
|---|---|
| Derivatization reagent | Pentafluoropropionic anhydride |
| Column | HP-1 methyl siloxane |
| Ionization mode | ECNICI |
| Quantitation limit | 0.3–0.5 mole % excess |
Functional Implications
特性
CAS番号 |
146288-21-3 |
|---|---|
分子式 |
C14H23N3O8S |
分子量 |
393.42 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2R)-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O8S/c1-7(18)14(24)26-6-9(13(23)16-5-11(21)25-2)17-12(22)8(15)3-4-10(19)20/h7-9,18H,3-6,15H2,1-2H3,(H,16,23)(H,17,22)(H,19,20)/t7-,8+,9+/m1/s1 |
InChIキー |
DWWUEEQNZSDZMN-VGMNWLOBSA-N |
SMILES |
CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O |
異性体SMILES |
C[C@H](C(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)[C@H](CCC(=O)O)N)O |
正規SMILES |
CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O |
Key on ui other cas no. |
146288-21-3 |
配列 |
EXG |
同義語 |
glutathione glycylmethyl ester GSH-(glycyl)methyl ester GSH-Me |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















